Reticuline-d3

Overview

Description

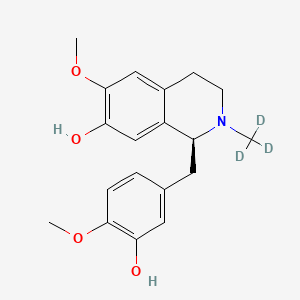

Reticuline-d3 is a stable isotopic analog of Reticuline . Reticuline is a natural alkaloid found in the root of Thalictrum foliolosum . It elicits vasorelaxation probably due to the blockade of the L-type voltage-dependent Ca(2+) current in rat aorta .

Synthesis Analysis

The synthesis of this compound involves a combination of early-stage organic synthesis and late-stage biocatalysis . The prochiral natural intermediate 1,2-dehydroreticuline was prepared and subsequently stereoselectively reduced by the enzyme 1,2-dehydroreticuline reductase . This resulted in obtaining ®-reticuline in high ee and yield .

Molecular Structure Analysis

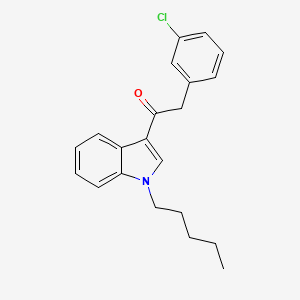

The molecular formula of this compound is C19H23NO4 . The exact mass is 332.18153845 g/mol and the monoisotopic mass is also 332.18153845 g/mol . The IUPAC name is (1 S )-1- [ (3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2- (trideuteriomethyl)-3,4-dihydro-1 H -isoquinolin-7-ol .

Chemical Reactions Analysis

This compound is involved in several chemical reactions. For instance, it has been demonstrated that reticuline can be produced in yeast from glucose . This process involves an enzyme-coupled biosensor for the upstream intermediate L -3,4-dihydroxyphenylalanine ( L -DOPA) .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 332.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 . The topological polar surface area is 62.2 Ų .

Scientific Research Applications

Bone Marrow and Leukemia Research

- Bone Marrow Reticulin in Leukemia : Increased marrow reticulin is common in patients with acute lymphoblastic and acute non‐lymphoblastic leukemia. Anti-leukemic therapy can resolve increased marrow reticulin, and its reappearance may indicate leukemia relapse (Manoharan, Horsley, & Pitney, 1979).

Plant Biochemistry

- Plant Isoquinoline Alkaloids : Reticuline is key in the biosynthetic pathway for isoquinoline alkaloids in plants. In a study, berberine bridge enzyme knockdown in California poppy cells led to the accumulation of reticuline, indicating its central role in this pathway (Fujii et al., 2007).

Digital Pathology

- Digital Pathology in Cancer Research : In a study, digital patterns of reticulin fiber scaffolding were integrated with transcriptomic and epigenetic profiles to predict metastatic uterine tumor aggressiveness. This approach could aid in identifying key biomarkers and therapeutic targets (Sonzini et al., 2022).

Immune Thrombocytopenia

- Bone Marrow Changes in ITP Patients : A study on immune thrombocytopenia (ITP) patients treated with romiplostim showed that reticulin, a component of bone marrow stroma, did not significantly change in bone marrow biopsies, providing insights into the treatment's impact on bone marrow morphology (Rodeghiero et al., 2013).

Vitamin D-Deficiency Rickets

- Myelofibrosis in Vitamin D-Deficiency Rickets : Early signs of myelofibrosis with increased reticulin were observed in rachitic infants with anemia. The study suggests that myelofibrosis associated with vitamin D-deficiency rickets is reversible with vitamin D treatment (Yetgin et al., 1989).

Endoplasmic Reticulum Research

- PGRMC1 in ER-Phagy : PGRMC1, found in the ER, plays a role in ER-phagy, a process essential for cellular homeostasis. It acts as a size-selective cargo receptor targeting misfolded prohormones for lysosomal degradation, which has implications for diseases like diabetes (Chen et al., 2021).

Hepatocellular Carcinoma

- Hepatocellular Carcinoma Diagnosis : A study revealed that some hepatocellular carcinomas do not show loss of reticulin in liver biopsy specimens, which presents a diagnostic challenge. Increased Ki-67 and positive glypican 3 staining were useful in diagnosing such cases (Yasir et al., 2020).

Calcium Signaling

- Calreticulin and Vitamin D3 Signal Transduction : Calreticulin, a calcium-binding protein, inhibits the DNA binding and transcriptional activity of the vitamin D receptor. This suggests a new mechanism by which vitamin D receptor-mediated gene transcription can be modulated (Wheeler et al., 1995).

Membrane Trafficking

- Reticulon 3 in ER and Golgi Trafficking : Reticulon 3, associated with the endoplasmic reticulum, plays a role in membrane trafficking between the ER and Golgi. It affects protein transport and Golgi protein dispersion, highlighting its function in the early secretory pathway (Wakana et al., 2005).

Microbial Metabolic Engineering

- Alkaloid Production in E. coli : Transport engineering was used to enhance the production and secretion of reticuline in E. coli. By introducing a specific transporter, the production of reticuline was improved 11-fold, suggesting a potential method for biosynthesizing specialized metabolites (Yamada et al., 2021).

Mechanism of Action

Target of Action

Reticuline-d3, a derivative of reticuline, is a key intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs) . These alkaloids are plant secondary metabolites that have been identified as targets for drug discovery due to their diverse pharmaceutical activities .

Mode of Action

It is known that reticuline, the parent compound, is a precursor to many other alkaloids, including morphine . The transformation of reticuline into these other compounds involves various enzymatic reactions, which could be influenced by the presence of the deuterium atoms in this compound.

Biochemical Pathways

Reticuline is part of the biosynthetic pathway of isoquinoline alkaloids (IQAs), which includes many pharmacologically useful compounds such as morphine, codeine, and berberine . The production of reticuline involves the conversion of tyramine and 4-hydroxyphenylpyruvate to (S)-reticuline . The downstream pathways then drive (S)-reticuline to the various BIAs .

Pharmacokinetics

Research has shown that reticuline can be produced efficiently from dopamine using engineered escherichia coli . This suggests that microbial fermentation could be a viable method for producing this compound, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action would likely be similar to that of reticuline, given their structural similarity. Reticuline is known to have potent central nervous system depressing effects . It is also toxic to dopaminergic neurons, causing a form of atypical parkinsonism known as Guadeloupean Parkinsonism .

Action Environment

The action of this compound, like that of reticuline, could be influenced by various environmental factors. For instance, the production of reticuline from dopamine in Escherichia coli is influenced by the conditions of the bacterial culture . Similarly, the action of this compound could be affected by factors such as pH, temperature, and the presence of other compounds.

Biochemical Analysis

Biochemical Properties

Reticuline-d3 interacts with various enzymes and proteins in biochemical reactions. It is an important intermediate of isoquinoline alkaloids and is involved in their biosynthesis . The production of this compound has been attempted by microbial fermentation, which has shown promising results .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation . The detailed molecular mechanism of this compound is still being explored.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the production of this compound by microbial fermentation is faster than the production of optically active this compound by cultured plant cells or genetically modified plants . This indicates the stability and long-term effects of this compound on cellular function in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and has effects on its localization or accumulation . The specific transport and distribution mechanisms of this compound are still being explored.

Properties

IUPAC Name |

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLYRWXGMIUIHG-VSLDJYOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858367 | |

| Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(~2~H_3_)methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-23-3 | |

| Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(~2~H_3_)methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)

![1,3-Dioxolane,2-ethoxy-4-[(ethylthio)methyl]-2-methyl-(9CI)](/img/no-structure.png)

![4-Methoxy-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B583775.png)

![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)

![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)

![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)